4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one
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Overview
Description
4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound includes a pyranone ring, a thiophene ring, and a benzothiazepine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one typically involves multicomponent reactions. One common approach is the condensation reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of catalysts such as L-proline to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory effects
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one involves its interaction with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and pyranone derivatives, such as:
Uniqueness
What sets 4-Hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one apart is its combination of multiple heterocyclic rings, which may confer unique chemical and biological properties
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-(2-thiophen-3-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c1-11-8-15(21)18(19(22)23-11)14-9-17(12-6-7-24-10-12)25-16-5-3-2-4-13(16)20-14/h2-8,10,17,21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURAIAPXAXEXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3SC(C2)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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